Ethyl 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a pyrazole ring substituted with an ethyl ester group and a tetrahydro-2H-pyran-4-yl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate typically involves the reaction of pyrazole derivatives with ethyl esters and tetrahydro-2H-pyran-4-yl groups. One common method involves the use of N-Methoxy-N-Methyltetrahydropyran-4-carboxamide and Methylmagnesium Bromide . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the production process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, and other nucleophilic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Ethyl 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate include:
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Biological Activity
Ethyl 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C₉H₁₂N₂O₃
- Molecular Weight : 196.20 g/mol
- CAS Number : 1340372-11-3
This compound features a pyrazole ring fused with a tetrahydro-pyran moiety, which is significant for its biological activity.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. This compound has been studied for its effectiveness against various microbial strains. A review highlighted that certain pyrazole derivatives showed promising antibacterial and antifungal activities, suggesting that modifications in their structure can enhance efficacy against resistant strains .
Compound | Microbial Strain | Activity (MIC µg/mL) |
---|---|---|
This compound | E. coli | 10 |
This compound | S. aureus | 8 |
This compound | C. albicans | 12 |
Antitumor Activity
The compound has also been investigated for its antitumor potential. Pyrazole derivatives are recognized for their ability to inhibit various cancer cell lines by targeting specific kinases involved in tumor growth. Studies have shown that compounds similar to this compound can inhibit BRAF(V600E) and EGFR, which are critical in certain types of cancers .
Anti-inflammatory Effects
In addition to antimicrobial and antitumor properties, pyrazoles have demonstrated anti-inflammatory effects. Research indicated that derivatives could significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. Key factors affecting its activity include:
- Substituents on the Pyrazole Ring : Variations in substituents can enhance or diminish biological activity.
- Tetrahydropyran Moiety : The presence of this moiety may contribute to improved solubility and bioavailability.
- Functional Groups : The introduction of different functional groups at specific positions can lead to increased potency against targeted biological pathways.
Study 1: Antimicrobial Efficacy
A study conducted on a series of pyrazole derivatives, including this compound, assessed their antimicrobial activity against clinical isolates of bacteria and fungi. The results indicated a significant reduction in microbial growth at concentrations as low as 8 µg/mL, showcasing the compound's potential as an antimicrobial agent .
Study 2: Anticancer Activity
Another research effort focused on evaluating the anticancer properties of pyrazole derivatives against human cancer cell lines. This compound was found to inhibit cell proliferation by inducing apoptosis in cancer cells, with IC50 values comparable to established chemotherapeutic agents .
Properties
IUPAC Name |
ethyl 1-(oxan-4-yl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-2-16-11(14)9-7-12-13(8-9)10-3-5-15-6-4-10/h7-8,10H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFOLWDLGZXNIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)C2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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